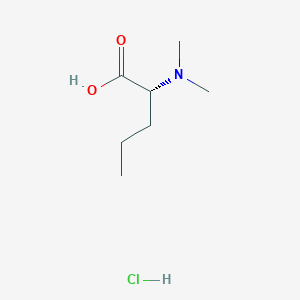

(2R)-2-(Dimethylamino)pentanoic acid;hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-(dimethylamino)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-5-6(7(9)10)8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLQIHMVMZWPPY-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2R)-2-(Dimethylamino)pentanoic acid;hydrochloride chemical properties

[1]

Executive Summary & Structural Identity[1]

(2R)-2-(Dimethylamino)pentanoic acid hydrochloride (also known as

Unlike its parent amino acid D-norvaline, which is a primary amine, the

Core Identity Data

| Parameter | Specification |

| IUPAC Name | (2R)-2-(Dimethylamino)pentanoic acid hydrochloride |

| Common Name | |

| CAS Number | 2490344-68-6 (HCl salt); 1259294-31-9 (Free base generic) |

| Molecular Formula | |

| Molecular Weight | 181.66 g/mol (Salt); 145.20 g/mol (Free Base) |

| Stereochemistry | |

| SMILES | CCCC)C(O)=O.Cl |

Physicochemical Profile

Understanding the physical behavior of this compound is essential for process chemistry and formulation. The hydrochloride salt is the preferred form for storage and handling due to the volatility and oxidative instability of the free amino acid.

Solubility & Stability[1]

-

Hygroscopicity: The HCl salt is hygroscopic.[1] It must be stored under an inert atmosphere (Argon/Nitrogen) in a desiccator.[1] Exposure to ambient moisture can lead to deliquescence, complicating precise weighing for stoichiometry.

-

Solubility:

-

High: Water, Methanol, Ethanol, DMSO.

-

Moderate: Dichloromethane (DCM), Chloroform.[1]

-

Low/Insoluble: Diethyl ether, Hexanes, Toluene.

-

-

Acid-Base Properties (Predicted):

Thermal Properties

While specific melting points vary by batch crystallinity,

Synthetic Routes & Process Chemistry

The most robust method for synthesizing (2R)-2-(dimethylamino)pentanoic acid is reductive amination of D-norvaline.[1] Direct methylation using methyl iodide is discouraged due to the risk of over-alkylation to the quaternary ammonium salt (betaine) and racemization.[1]

Protocol: Reductive Amination (Eschweiler-Clarke Variant)[1]

This protocol utilizes aqueous formaldehyde and a hydride reducing agent.[1][3] Sodium cyanoborohydride (

Reagents:

-

Substrate: D-Norvaline (1.0 eq)[1]

-

Alkylating Agent: Formaldehyde (37% aq.[1] solution, 3.0–5.0 eq)

-

Reductant:

(2.0 eq) or -

Solvent: Methanol/Water (1:1 v/v) or Acetonitrile/Buffer[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve D-Norvaline in Methanol/Water. Adjust pH to ~5–6 using acetic acid. This promotes iminium ion formation while suppressing the reduction of formaldehyde to methanol.

-

Imine Formation: Add Formaldehyde solution dropwise.[1] Stir for 30 minutes at room temperature to allow the formation of the Schiff base/iminium species.

-

Reduction: Cool the mixture to

. Add -

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (ninhydrin stain will show loss of primary amine; Dragendorff’s reagent detects tertiary amines).[1]

-

Quench & Workup: Acidify with 1N HCl to decompose excess hydride. Concentrate to remove methanol.[1]

-

Purification:

Synthesis Pathway Diagram

Caption: Reductive amination pathway converting D-Norvaline to its N,N-dimethyl derivative via an iminium intermediate.

Analytical Characterization

Validating the identity and purity of (2R)-2-(dimethylamino)pentanoic acid HCl requires specific attention to chiral purity and salt stoichiometry .

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

-

Interpretation: The singlet at 2.85 ppm integrating for 6 protons confirms dimethylation.[1] The absence of aromatic signals confirms no protecting group contamination (e.g., Fmoc/Cbz).

Chiral HPLC Method

To ensure no racemization occurred during synthesis (converting R to S), chiral chromatography is mandatory.[1]

-

Column: Chiralpak ZWIX(+) or Crownpak CR(+) (specifically designed for amino acids).[1]

-

Mobile Phase: Acetonitrile / MeOH / Water with 50mM Formic Acid.[1]

-

Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) is preferred as the molecule lacks a strong UV chromophore.[1] Alternatively, derivatization with FDAA (Marfey’s reagent) allows UV detection at 340 nm.[1]

Biological & Pharmacological Relevance[1][6][7][8]

Peptidomimetics & Drug Design

The incorporation of (2R)-2-(dimethylamino)pentanoic acid into peptide backbones serves three primary functions in drug discovery:

-

Proteolytic Stability: The bulky dimethylamino group and the D-configuration (

-stereo) sterically hinder peptidases, significantly extending the plasma half-life of therapeutic peptides.[1] -

Conformational Constraint: The tertiary amine eliminates the hydrogen bond donor capability of the N-terminus, altering the secondary structure (e.g., disrupting

-helices) and forcing specific receptor-binding conformations.[1] -

Lipophilicity: The addition of two methyl groups increases

, enhancing membrane permeability and blood-brain barrier (BBB) penetration.[1]

Specific Applications

-

ADC Payloads: Analogous to the "Val-Cit" linkers or auristatin payloads (e.g., MMAE/MMAF), which often use

-methylated amino acids to prevent premature cleavage.[1] The norvaline side chain provides a unique steric profile compared to valine or isoleucine. -

Arginase Inhibition: Norvaline derivatives are known inhibitors of arginase.[1][4][5] The

-dimethyl variant is investigated for metabolic stability in treating endothelial dysfunction where nitric oxide (NO) upregulation is desired.[1]

Biological Interaction Flow

Caption: Pharmacological impact of incorporating the compound into biological systems.

References

-

Sigma-Aldrich. (2R)-2-(Dimethylamino)pentanoic acid hydrochloride Product Sheet. CAS 2490344-68-6.[1] Available at:

-

Organic Chemistry Portal. Reductive Amination: Synthesis of N,N-dimethyl amino acids. Available at: [1]

-

PubChem. 2-(Dimethylamino)pentanoic acid Compound Summary. CID 17883462.[1][6] Available at: [1]

-

BenchChem. N,N-Dimethyl-L-Valine Derivatives in Medicinal Chemistry. (Analogous chemistry reference). Available at: [1]

-

LifeTein. Unusual Amino Acids: Norvaline and its Derivatives. Available at: [1]

Sources

- 1. (2S)-2-amino-5-(dimethylamino)pentanoic acid dihydrochloride | 2994292-87-2 [sigmaaldrich.com]

- 2. Norvaline - Wikipedia [en.wikipedia.org]

- 3. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-(Dimethylamino)pentanoic acid | C7H15NO2 | CID 17883462 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of (2R)-2-(Dimethylamino)pentanoic acid Hydrochloride

The following technical guide details the synthesis of (2R)-2-(Dimethylamino)pentanoic acid hydrochloride , also known as

Executive Summary & Strategic Analysis

The target molecule, (2R)-2-(Dimethylamino)pentanoic acid , is the

Retrosynthetic Strategy

The most robust synthetic route utilizes the Chiral Pool Strategy , starting from commercially available D-Norvaline ((R)-2-aminopentanoic acid). This approach avoids complex asymmetric induction steps required if starting from achiral valeric acid derivatives.

Selected Chemical Pathway: Eschweiler-Clarke Reductive Amination .

While catalytic hydrogenation (

Reaction Scheme Visualization

The following diagram illustrates the transformation from D-Norvaline to the target hydrochloride salt.

Caption: Fig 1. Mechanistic pathway for the reductive methylation of D-Norvaline via Eschweiler-Clarke conditions.

Detailed Experimental Protocol

Materials & Reagents[1][2]

-

Precursor: D-Norvaline (

ee, -

Methylating Agent: Formaldehyde (37% aq. solution).

-

Reducing Agent/Solvent: Formic Acid (98-100%).

-

Acidification: 4M HCl in Dioxane or Concentrated HCl (37%).

-

Solvents: 1,4-Dioxane, Acetone, Ethanol, Diethyl Ether.

Step-by-Step Methodology

Step 1: Reductive Methylation (Eschweiler-Clarke)[1]

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add D-Norvaline (10.0 g, 85.4 mmol) to the flask.

-

Solvent/Reagent Addition: Add Formic Acid (20 mL, excess) and Formaldehyde (37% aq., 20 mL, excess).

-

Note: The molar ratio of Formaldehyde to Amine should be at least 2.2:1 to ensure complete dimethylation. Formic acid serves as both solvent and hydride source.

-

-

Reaction: Heat the mixture to reflux (

) for 12–16 hours.-

Observation: Evolution of

gas indicates the reaction is proceeding.

-

-

Monitoring: Monitor by TLC (n-Butanol:Acetic Acid:Water, 4:1:1) or LC-MS.[2] The starting primary amine spot should disappear, replaced by the tertiary amine.[3]

Step 2: Workup and Isolation

-

Concentration: Cool the reaction mixture to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove excess formic acid and formaldehyde. A viscous oil or gum will remain.

-

Scavenging: Add 4M HCl (10 mL) and evaporate again to ensure removal of volatile aldehydes. Repeat with water/ethanol azeotrope if necessary to remove residual formic acid.

-

Neutralization (Optional for purification): If the crude is impure, dissolve in water, load onto a cation exchange resin (Dowex 50W), wash with water, and elute with 2M

. Evaporate ammoniacal fractions to obtain the free base zwitterion. However, for the HCl salt, direct acidification of the crude residue is often sufficient if purity is high.

Step 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude oily residue in a minimum amount of dry Acetone or Ethanol (approx. 50 mL).

-

Acidification: Cool to

in an ice bath. Dropwise add 4M HCl in Dioxane (or conc. HCl) until the pH is strongly acidic (pH < 2). -

Crystallization: Add Diethyl Ether (or MTBE) slowly to the stirring solution until turbidity persists. Store at

overnight to induce crystallization. -

Filtration: Filter the white crystalline solid under nitrogen atmosphere (hygroscopic). Wash with cold ether.

-

Drying: Dry in a vacuum desiccator over

to constant weight.

Process Workflow Diagram

Caption: Fig 2. Operational workflow for the synthesis and isolation of the hydrochloride salt.

Quality Control & Specifications

The following specifications define the acceptance criteria for the synthesized material, ensuring it is suitable for downstream peptide coupling.

Analytical Data Table

| Parameter | Method | Specification |

| Appearance | Visual | White to off-white crystalline powder |

| Purity | HPLC (C18) | |

| Enantiomeric Purity | Chiral HPLC | |

| Identity | Consistent with structure | |

| Mass Spec | ESI-MS | |

| Chloride Content | Titration ( | |

| Specific Rotation | Polarimetry |

Key NMR Signals (Predicted in )

- 0.95 (t, 3H): Terminal methyl of the propyl side chain.

-

1.35 (m, 2H):

-

1.90 (m, 2H):

-

2.90 (s, 6H):

-

3.85 (dd, 1H):

Troubleshooting & Optimization

Issue: Racemization[4][6]

-

Cause: Excessive heat or prolonged exposure to acidic conditions can cause enolization at the

-carbon. -

Solution: Do not exceed

. If racemization is observed (via Chiral HPLC), switch to the Sodium Cyanoborohydride (-

Alternative Protocol: Dissolve D-Norvaline and Formaldehyde in Methanol. Adjust pH to ~6. Add

portion-wise. Stir at RT for 4h.

-

Issue: Product is an Oil (Hygroscopicity)

-

Cause: Dimethylated amino acid salts are notoriously hygroscopic.

-

Solution: Ensure the ether used for precipitation is anhydrous. Dry the final product under high vacuum with

. If it remains oily, lyophilization (freeze-drying) from water is the most effective method to obtain a handleable solid.

Issue: Incomplete Methylation

-

Observation: Presence of mono-methylated species in LC-MS.

-

Solution: Increase the equivalents of Formaldehyde to 3.0 eq and Formic acid. Ensure vigorous reflux.

References

-

Pettit, G. R., et al. (1990). "Isolation and structure of the cytostatic linear depsipeptide dolastatin 10." Journal of the American Chemical Society, 109(24), 7581-7582. (Foundational work on Dolastatin synthesis utilizing dimethylated amino acids).

-

Pettit, G. R., et al. (1996).[4] "The Dolastatins. 21. Synthesis, X-ray Crystal Structure, and Molecular Modeling of (6R)-Isodolastatin 10." The Journal of Organic Chemistry, 61(7), 2322–2331. (Details synthesis of N,N-dimethylvaline, applicable to norvaline).

-

Clarke, H. T., et al. (1933). "The Action of Formaldehyde on Amines and Amino Acids."[1][3] Journal of the American Chemical Society, 55(11), 4571–4587. (The classic Eschweiler-Clarke protocol).[1][3]

-

Sigma-Aldrich. "Product Specification: (S)-2-amino-5-(dimethylamino)pentanoic acid." (Used for physical property benchmarking of related norvaline derivatives).

-

BenchChem. "An In-depth Technical Guide to the Applications of N,N-Dimethyl-L-Valine." (Technical comparison for dimethylated amino acid handling).

Sources

The N,N-Dimethylation Paradigm: From Metabolic Modulation to Peptidomimetic Design

[1]

Executive Summary

This technical guide analyzes the biological and physicochemical impact of N,N-dimethylated amino acids.[1][2][3] For drug developers, these moieties represent a duality: they are both endogenous signaling metabolites (e.g., ADMA, DMG) that serve as biomarkers or therapeutic targets, and synthetic tools used to engineer peptide drugs with superior proteolytic stability and membrane permeability. This guide synthesizes the mechanistic basis of these activities with practical protocols for their synthesis and analytical validation.

Part 1: Physicochemical Impact of N,N-Dimethylation

The introduction of two methyl groups to an amine functionality (N-terminus or side chain) fundamentally alters the amino acid's behavior in a biological environment. Unlike mono-methylation, which retains one proton for hydrogen bonding, N,N-dimethylation (or trimethylation in quaternary salts) eliminates the hydrogen bond donor capability of the amine.

Core Structural Consequences[3][4]

-

Elimination of H-Bond Donors: The

group cannot act as a hydrogen bond donor. In peptides, this disrupts aggregate formation and alters secondary structure (e.g., destabilizing -

Steric Occlusion: The methyl groups introduce significant steric bulk (

-value ~1.70). This "shielding" effect protects adjacent peptide bonds from enzymatic hydrolysis.[3] -

Lipophilicity Shift: N,N-dimethylation significantly increases

, enhancing passive diffusion across the blood-brain barrier (BBB) and intestinal epithelium.

Table 1: Comparative Physicochemical Properties

| Property | Native Amino Acid ( | N-Methylated ( | N,N-Dimethylated ( | Impact on Drug Design |

| H-Bond Donor | Yes (2 H) | Yes (1 H) | No | Increases membrane permeability; reduces aggregation. |

| Steric Bulk | Low | Medium | High | Blocks protease access to the N-terminal amide bond. |

| pKa (Amine) | ~9.0 - 9.6 | ~9.8 - 10.0 | ~9.2 - 9.8 | Retains basicity but alters ionization profile in hydrophobic pockets. |

| Solubility | High (Aqueous) | Variable | Lipophilic | Requires organic modifiers (e.g., DMSO/ACN) for purification. |

Part 2: Endogenous Activity & Therapeutic Targets

Before utilizing these molecules as synthetic tools, researchers must understand their endogenous roles. Two specific N,N-dimethylated amino acids dominate biological signaling: N,N-Dimethylglycine (DMG) and Asymmetric Dimethylarginine (ADMA) .

N,N-Dimethylglycine (DMG): The Metabolic Enhancer

DMG is a tertiary amine metabolite derived from choline and betaine catabolism.

-

Mechanism: It functions as a methyl donor in the one-carbon metabolic pathway, facilitating homocysteine remethylation to methionine (via betaine-homocysteine methyltransferase).

-

Therapeutic Utility:

Asymmetric Dimethylarginine (ADMA): The Cardiovascular Checkpoint

ADMA is a post-translationally modified arginine residue released during protein turnover.[6][7]

-

Mechanism: It acts as a potent, competitive inhibitor of Endothelial Nitric Oxide Synthase (eNOS) .[8]

-

Pathology: Elevated ADMA levels uncouple eNOS, shifting production from Nitric Oxide (vasodilator) to Superoxide (oxidative radical), driving endothelial dysfunction and atherosclerosis.

-

Drug Target: Therapeutic strategies involve upregulating DDAH (Dimethylarginine Dimethylaminohydrolase) , the enzyme responsible for metabolizing ADMA.

Visualization: The ADMA/NO Regulatory Pathway

The following diagram illustrates the competitive inhibition of eNOS by ADMA and its clearance via DDAH.

Figure 1: ADMA competitively inhibits eNOS, blocking NO production.[6] DDAH activity is the critical clearance mechanism.

Part 3: Engineering Peptidomimetics (The Synthetic Tool)

In drug development, N,N-dimethylation is applied strategically to the N-terminus or lysine side chains of peptide leads to overcome poor pharmacokinetics.

Mechanism of Stabilization

Proteolytic enzymes (aminopeptidases) require specific alignment with the N-terminal amine and the scissile amide bond. N,N-dimethylation disrupts this recognition via:

-

Steric Hindrance: The bulky methyl groups physically block the enzyme's active site from accessing the N-terminal amide.

-

Conformational Constraint: The modification restricts rotation around the N-C

bond (

Experimental Protocol: Reductive Amination (Eschweiler-Clarke)

This is the gold-standard method for introducing N,N-dimethyl groups to free amines in solution or on solid phase.

Reagents:

-

Formaldehyde (37% aq.[9] solution)

-

Formic Acid (98%) or Sodium Cyanoborohydride (

) -

Solvent:

/ Dioxane or DMF (for resin)

Step-by-Step Workflow (Solution Phase):

-

Dissolution: Dissolve the amino acid/peptide (1 eq) in formic acid (10 eq).

-

Addition: Add formaldehyde (10 eq) slowly at

. -

Reflux: Heat the mixture to

for 12–18 hours. Note: The -

Workup: Remove excess reagents in vacuo. Dissolve residue in

-

Basification: Adjust pH to ~10 with

. Extract product into DCM or EtOAc. -

Validation: Verify mass shift (+28 Da) via LC-MS.

Critical Quality Control (Self-Validating Step):

-

Check for Monomethylation: If the reaction is incomplete, a peak corresponding to M+14 Da will appear. Drive reaction to completion by adding fresh formaldehyde/formic acid and extending reflux time.

-

Racemization Check: High heat can cause racemization. Use chiral HPLC to verify enantiomeric purity post-synthesis.

Part 4: Analytical & Experimental Workflows

Developing N,N-dimethylated drugs requires rigorous validation of stability and structure.

Workflow: Proteolytic Stability Assay

This assay quantifies the half-life extension provided by N,N-dimethylation.

-

Preparation: Prepare

stock of Native and N,N-Dimethylated peptide in PBS (pH 7.4). -

Incubation: Add Human Serum (25% v/v) or purified Aminopeptidase N. Incubate at

. -

Sampling: Aliquot

at T=0, 15, 30, 60, 120, 240 min. -

Quenching: Immediately add

ice-cold Acetonitrile (with 0.1% Formic Acid) to precipitate serum proteins. -

Analysis: Centrifuge and inject supernatant into LC-MS/MS.

-

Calculation: Plot

vs. Time. The slope

Visualization: Peptide Optimization Cycle

The following workflow outlines the iterative process of using N-methylation to optimize a lead candidate.

Figure 2: Iterative optimization workflow. Note that purification gradients must be adjusted for the increased lipophilicity of the methylated product.

References

-

Vallance, P., et al. (1992). Accumulation of an endogenous inhibitor of nitric oxide synthesis in chronic renal failure.[10] The Lancet. Link

-

Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Link

-

Hariganesh, K., & Pragasam, V. (2000). Immunomodulatory effect of N,N-dimethylglycine (DMG) on the immune response in rabbits. Journal of Clinical Biochemistry and Nutrition. Link

-

Biron, E., et al. (2006).[11] Optimized selective N-methylation of peptides on solid support.[1][2][11][12] Journal of Peptide Science. Link

-

LifeTein. (2025). Should My Peptide Be Methylated? Technical Guide. Link

-

BenchChem. (2025).[13] Purification of Peptides Containing N,N-Dimethyl-L-Valine. Link

Sources

- 1. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifetein.com [lifetein.com]

- 4. [The role and mechanisms of N,N-dimethylglycine sodium in promoting wound healing in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric dimethylarginine - Wikipedia [en.wikipedia.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 12. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

In silico modeling of (2R)-2-(Dimethylamino)pentanoic acid interactions

An In-Depth Technical Guide to the In Silico Modeling of (2R)-2-(Dimethylamino)pentanoic Acid Interactions

Abstract

This guide provides a comprehensive, technically-grounded workflow for the in silico investigation of a novel small molecule, using (2R)-2-(Dimethylamino)pentanoic acid as a representative scaffold. In the absence of a well-defined biological target for this molecule, this document outlines an expert-driven approach that begins with target identification and progresses through molecular docking, molecular dynamics, and advanced quantum mechanics/molecular mechanics (QM/MM) simulations. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for characterizing small molecule-protein interactions, elucidating mechanisms of action, and accelerating hit-to-lead optimization. Each step is rationalized to reflect field-proven strategies, ensuring both scientific integrity and practical applicability in a drug discovery context.

Introduction: The Challenge of a Novel Ligand

(2R)-2-(Dimethylamino)pentanoic acid is a small organic molecule whose structure is available in public databases like PubChem.[1] However, its specific biological interactions and therapeutic targets are not extensively documented in publicly accessible literature. This scenario is common in early-stage drug discovery, where a compound may be synthesized as part of a larger library or identified through phenotypic screening without a known mechanism of action. Such cases necessitate a structured and logical in silico workflow to hypothesize and validate potential protein targets and binding modes.

This guide uses (2R)-2-(Dimethylamino)pentanoic acid as a case study to demonstrate a complete computational pipeline. The core philosophy is not merely to execute a series of simulations, but to build a progressively validated model of interaction, where each step informs and justifies the next, more computationally intensive, step.

The In Silico Modeling & Characterization Workflow

A robust computational investigation follows a multi-stage process, increasing in complexity and accuracy as confidence in the target and binding mode grows. This workflow ensures that computational resources are used efficiently and that the resulting models are scientifically sound.

Figure 1: A comprehensive workflow for in silico characterization of a novel ligand.

Phase 1: Target Identification and System Preparation

The foundational step is to identify a plausible biological target. Without a known target, we must employ computational strategies to generate hypotheses. This is a critical decision point, as all subsequent work depends on this initial choice.

Protocol: Target Fishing and Prioritization

The goal of "target fishing" is to identify potential protein partners for our ligand from the vastness of the proteome.

Methodology:

-

Ligand-Based Similarity Searches:

-

Rationale: The principle of "similar properties for similar structures" is a cornerstone of medicinal chemistry. If our ligand is structurally similar to a known drug or bioactive molecule, they may share a target.

-

Step 1: Obtain the SMILES string for (2R)-2-(Dimethylamino)pentanoic acid: CCCC(C(=O)O)N(C)C.[1]

-

Step 2: Use this SMILES string to perform similarity searches in databases like ChEMBL , PubChem , and DrugBank .[2][3][4][5] These databases contain information on the biological activities of millions of compounds.[2]

-

Step 3: Analyze the results for molecules with high similarity scores (e.g., Tanimoto coefficient > 0.85) that have known protein targets.

-

Step 4: Compile a list of these potential targets for further investigation.

-

-

Pharmacophore-Based Screening:

-

Rationale: This method abstracts chemical features (hydrogen bond donors/acceptors, hydrophobic centers, etc.) into a 3D pharmacophore model. This model is then used to screen libraries of known protein-ligand complexes to find targets that bind ligands with a similar pharmacophore.

-

Step 1: Generate a 3D conformer of the ligand using a tool like Open Babel or Avogadro .[6][7][8]

-

Step 2: Use a server or software like ZINCPharmer or Pharmit to build a pharmacophore model based on the ligand's features.

-

Step 3: Screen this pharmacophore against a database of protein structures (e.g., the PDB) to identify binding sites that can accommodate these features.

-

-

Target Prioritization:

-

Rationale: Target fishing may yield multiple potential targets. These must be prioritized based on biological relevance.

-

Step 1: For the identified targets, use resources like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and UniProt to investigate their biological pathways and association with diseases.[2][3]

-

Step 2: Prioritize targets that are implicated in disease pathways where small molecule modulation is a viable therapeutic strategy. For this guide, let's hypothesize that our target fishing identified Human Serum Albumin (HSA) as a potential high-affinity binder, a common occurrence for small molecules with carboxylic acid moieties.

-

Protocol: Ligand and Protein Structure Preparation

Garbage in, garbage out. Proper preparation of both the ligand and protein structures is non-negotiable for obtaining meaningful results.

Tools:

Methodology: Ligand Preparation

-

Obtain 2D Structure: Draw the molecule in a chemical editor or retrieve its structure from PubChem (CID 17883462).[1]

-

Generate 3D Conformer: Convert the 2D structure to 3D.

-

Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Assign Protonation State: At physiological pH (~7.4), the carboxylic acid will be deprotonated (carboxylate) and the tertiary amine will be protonated. This is a critical step as it governs the electrostatic interactions.

-

Save in .mol2 or .pdbqt format: Save the prepared ligand in a format compatible with docking software.

Methodology: Protein Preparation (Example: HSA, PDB ID: 2BXF)

-

Download Structure: Obtain the crystal structure from the RCSB Protein Data Bank.[3]

-

Clean the Structure:

-

Rationale: Crystal structures often contain non-protein atoms (water, ions, co-solvents) that can interfere with docking.

-

Action: Remove all water molecules and any co-crystallized ligands or ions not essential for binding or structural integrity.[10]

-

-

Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens appropriate for a pH of 7.4.[10]

-

Assign Charges: Compute and assign partial atomic charges using a standard force field (e.g., Gasteiger charges for initial docking).[10]

-

Save Prepared Protein: Save the final structure in .pdbqt format for use with AutoDock Vina.

Phase 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[11] It is a computationally inexpensive method ideal for initial screening and hypothesis generation.

Protocol: Rigid Receptor Docking with AutoDock Vina

Rationale: We begin with rigid receptor docking for speed. It assumes the protein's conformation does not change upon ligand binding, which is a reasonable starting assumption for identifying the primary binding pocket.

Methodology:

-

Define the Binding Site (Grid Box):

-

Rationale: Docking algorithms need a defined search space. If a known binding site exists (e.g., Sudlow's Site I on HSA), center the grid box there. If not, the box should encompass the entire protein surface ("blind docking") to discover potential binding sites.

-

Action: For HSA, we will center the grid box on the known drug-binding site. Define the center coordinates and dimensions (e.g., 25 x 25 x 25 Å) to cover the entire pocket.

-

-

Run Docking Simulation:

-

Analyze Results:

-

Binding Affinity: The primary output is a binding affinity score in kcal/mol. Lower (more negative) values indicate stronger predicted binding.[12]

-

Binding Pose: Vina will generate several possible binding poses. The top-ranked pose is the one with the best score.

-

Interaction Analysis: Visualize the top-ranked pose in PyMOL or UCSF Chimera.[9] Identify key interactions:

-

Hydrogen bonds

-

Hydrophobic contacts

-

Salt bridges (e.g., between the ligand's carboxylate and a basic residue like Lysine or Arginine in the protein).

-

-

Data Presentation: Hypothetical Docking Results

All quantitative data should be summarized for clarity.

| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (HSA) | Interaction Type |

| 1 | -7.8 | 0.00 | LYS-199, ARG-222, TYR-150 | Salt Bridge, H-Bond, Pi-Alkyl |

| 2 | -7.5 | 1.21 | LYS-199, HIS-242, ALA-291 | Salt Bridge, H-Bond, Hydrophobic |

| 3 | -7.1 | 1.89 | TRP-214, SER-202, ARG-218 | Pi-Cation, H-Bond, Salt Bridge |

Self-Validation of Docking Protocol

Rationale: A protocol's trustworthiness must be established. The most common method is to re-dock a known co-crystallized ligand.[13][14][15]

Methodology:

-

Find a crystal structure of your target with a bound ligand (e.g., HSA with warfarin).

-

Prepare the protein and extract the warfarin ligand.

-

Dock the extracted warfarin back into the binding site using the exact same protocol.

-

Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.[12][13]

-

Success Criterion: An RMSD value < 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.[13][15]

Phase 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulation assesses the dynamic stability of the protein-ligand complex over time in a simulated physiological environment.[13]

Figure 2: Standard workflow for a protein-ligand MD simulation.

Protocol: GROMACS Simulation of Protein-Ligand Complex

Rationale: GROMACS is a powerful, open-source engine for performing MD simulations. This protocol will assess if the interactions predicted by docking are stable over a nanosecond timescale.[16][17][18]

Methodology:

-

System Setup:

-

Step 1: Start with the top-ranked docked pose from Phase 2.

-

Step 2: Choose a force field (e.g., CHARMM36m for proteins, CGenFF for the ligand).[16] The force field defines the potential energy function of the system.

-

Step 3: Generate topology files for both the protein and the ligand. The topology file describes all atoms, bonds, angles, and charges.[16][19]

-

-

Solvation and Ionization:

-

Rationale: Biological interactions occur in water. The system must be solvated, and its net charge neutralized.

-

Step 1: Place the complex in a periodic box of water (e.g., TIP3P water model).

-

Step 2: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.[19]

-

-

Energy Minimization:

-

Rationale: The initial system may have steric clashes. Minimization relaxes the system to a low-energy state.

-

Action: Run a steepest descent minimization until the maximum force converges.[19]

-

-

Equilibration:

-

Rationale: The system must be brought to the desired temperature and pressure before the production run. This is typically a two-step process.[19]

-

Step 1 (NVT Ensemble): Equilibrate the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms.

-

Step 2 (NPT Ensemble): Equilibrate the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. This allows the box density to relax.

-

-

Production MD:

-

Action: Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) without restraints. Save the coordinates (trajectory) at regular intervals.

-

-

Analysis:

-

RMSD: Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it has found a stable binding pose.

-

RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible regions of the protein.

-

Interaction Analysis: Analyze the trajectory to determine the persistence of key hydrogen bonds or salt bridges identified during docking.

-

Phase 4: High-Accuracy QM/MM Methods

For questions that classical MD cannot answer, such as the precise nature of electronic interactions, reaction mechanisms, or subtle binding phenomena, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed.[20][21][22]

Rationale and Application

Why use QM/MM?

-

Accuracy: Classical force fields (MM) are approximations. They cannot model bond-breaking/forming, charge transfer, or polarization accurately. Quantum Mechanics (QM) can.[22]

-

Efficiency: Full QM calculations on a whole protein are computationally impossible. QM/MM offers a compromise by treating a small, critical region (the ligand and key active site residues) with high-accuracy QM, while the rest of the protein and solvent are treated with efficient MM.[20][21]

When to use QM/MM:

-

To refine the binding energy of the top candidate poses.

-

To investigate if a covalent bond could be formed.

-

To accurately model interactions involving metal ions or complex electronic effects like cation-pi stacking.[23]

Protocol: QM/MM Binding Energy Refinement

Methodology:

-

System Partitioning:

-

Rationale: This is the most critical step in a QM/MM calculation.[20]

-

Action: Define the QM region. This should include the ligand and the side chains of any residues that form direct, critical interactions (e.g., the LYS and ARG residues forming salt bridges). The rest of the protein and water form the MM region.

-

-

Select QM Level of Theory:

-

Rationale: The choice of QM method is a balance between accuracy and computational cost.

-

Action: Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set (e.g., 6-31G*) offers a good balance for interaction energy calculations.[21]

-

-

Perform Geometry Optimization:

-

Action: Optimize the geometry of the QM region while the MM atoms are kept fixed or allowed to relax. This refines the interaction geometry based on a more accurate physical description.

-

-

Calculate Interaction Energy:

-

Action: Calculate the QM/MM interaction energy. This provides a more accurate estimation of the binding strength than the scoring functions from molecular docking.

-

Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered approach for the in silico characterization of (2R)-2-(Dimethylamino)pentanoic acid, a small molecule with no predetermined biological target. By progressing from broad target fishing to high-accuracy QM/MM calculations, this workflow provides a framework for generating and validating hypotheses about a ligand's biological role. The key takeaway is the principle of progressive validation: the results from faster, less expensive methods like molecular docking are used to justify and guide more rigorous and costly simulations like molecular dynamics and QM/MM. This ensures the final model is not just a single prediction, but a dynamically stable and energetically favorable representation of the molecular interaction.

Future work would involve using these in silico predictions to guide real-world experiments. The top-ranked protein target could be tested in binding assays (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) with the synthesized compound to validate the computational predictions and close the loop between in silico design and experimental verification.

References

-

Deane, C. M., & Pártay, L. B. (2014). QM/MM Calculations in Drug Discovery: A Useful Method for Studying Binding Phenomena? Journal of Chemical Information and Modeling, 54(8), 2251–2260. [Link]

-

Ryde, U. (2016). Quantum mechanics/molecular mechanics (QM/MM) methods in drug design: a comprehensive review of development and applications. ResearchGate. [Link]

-

University of Florence. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

-

Cavanagh, J., & Hsyu, P. (2016). Open Source Molecular Modeling. Journal of Chemical Information and Modeling, 56(8), 1437-1446. [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Ghaffari, R., & Ramezani, F. (2025, June 30). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. [Link]

-

Al-Balushi, R. A., Al-Abri, M. A., & Al-Amri, I. S. (2014). Quantum mechanics implementation in drug-design workflows: does it really help?. Journal of Taibah University Medical Sciences, 9(4), 263-273. [Link]

-

Admin. (2023, December 29). Databases Used in Drug Discovery Research. Retrieved from [Link]

-

Bioinformatics Review. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. [Link]

-

ResearchGate. (2022, April 25). How to validate the molecular docking results?. [Link]

-

Walters, W. P., & Stahl, M. T. (2011). Open Source Molecular Modeling. Journal of Chemical Information and Modeling, 51(10), 2417-2426. [Link]

-

American Chemical Society. (2014). QM/MM Calculations in Drug Discovery: A Useful Method for Studying Binding Phenomena?. Journal of Chemical Information and Modeling. [Link]

-

OpenSourceSearch.com. (n.d.). Molecular Modelling Open Source Software. Retrieved from [Link]

-

Biotecnika. (2024, September 23). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics [Video]. YouTube. [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Retrieved from [Link]

-

Avogadro. (2022, January 15). Avogadro - Free cross-platform molecular editor. [Link]

-

Dr. Kanchan Rathore. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

-

Drug Hunter. (2024, September 9). Drug Discovery Websites and Databases. [Link]

-

Gilson, M. K., & Zhou, T. (2007). Public Domain Databases for Medicinal Chemistry. Journal of Medicinal Chemistry, 50(26), 6425–6435. [Link]

-

Neovarsity. (2025, March 21). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. [Link]

-

Jorgensen, W. L. (n.d.). NAMD Protein Ligand Complex Simulations - LigParGen Server. Retrieved from [Link]

-

Bio-Prodict. (2021, April 19). How can I validate docking result without a co-crystallized ligand?. [Link]

-

OpenMM. (n.d.). OpenMM. Retrieved from [Link]

-

OneHealthDrugs. (n.d.). Databases list and access. Retrieved from [Link]

-

Bioinformatics Review. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link]

-

Kairys, V., Bar-Haim, S., & Zilberberg, N. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 48(11), 2206–2214. [Link]

-

ResearchGate. (2019, December 14). In-Silico Drug Discovery using Protein-Small Molecule Interaction. [Link]

-

BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved from [Link]

-

Lee, J., & Lee, J. (2019). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. Journal of Chemical Information and Modeling, 59(10), 4057-4073. [Link]

-

Khan, A. U., et al. (2017). The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex. Computational Biology and Chemistry, 67, 181-189. [Link]

-

Sabe, V. T., et al. (2021). A Guide to In Silico Drug Design. Pharmaceuticals, 14(9), 894. [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2024, June 25). Drug Discovery Tools and In Silico Techniques: A Review. [Link]

-

Longdom Publishing. (n.d.). Developing In Silico Models of Protein-Protein Interactions (PPIs). Retrieved from [Link]

-

IMR Press. (2025, April 16). Strategies for in Silico Drug Discovery to Modulate Macromolecular Interactions Altered by Mutations. [Link]

-

The Center for Professional Innovation and Education. (2018, March 30). How In Silico Studies Speed Drug Discovery. [Link]

-

American Chemical Society Publications. (2023, February 8). In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129168172, (2R)-5-cyclobutyl-2-(dimethylamino)pentanoic acid. PubChem. Retrieved February 24, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17883462, 2-(Dimethylamino)pentanoic acid. PubChem. Retrieved February 24, 2026, from [Link].

-

MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. [Link]

-

MDPI. (n.d.). Unifying Phytochemistry, Analytics, and Target Prediction to Advance Dendropanax morbifera Bioactive Discovery. International Journal of Molecular Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3286985, 2-(2-Amino-3-methyl-butyrylamino)-pentanoic acid (0.25C2H5OH). PubChem. Retrieved February 24, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12571756, (2R)-2-(Methylamino)butanoic acid. PubChem. Retrieved February 24, 2026, from [Link].

-

Drug Hunter. (n.d.). Targeting viral entry to expand antiviral drug discovery strategies. [Link]

Sources

- 1. 2-(Dimethylamino)pentanoic acid | C7H15NO2 | CID 17883462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sting.sdu.edu.tr [sting.sdu.edu.tr]

- 3. drughunter.com [drughunter.com]

- 4. neovarsity.org [neovarsity.org]

- 5. Databases list and access [onehealthdrugs.com]

- 6. Open Source Molecular Modeling [opensourcemolecularmodeling.github.io]

- 7. Molecular Modelling Open Source Software [opensourcesearch.com]

- 8. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]

- 9. youtube.com [youtube.com]

- 10. sites.ualberta.ca [sites.ualberta.ca]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 17. Protein-Ligand Complex [mdtutorials.com]

- 18. youtube.com [youtube.com]

- 19. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Chiral Amino Acid Derivatives

Foreword: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical sciences, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral non-proteinogenic amino acids and their derivatives represent a cornerstone of modern medicinal chemistry, serving as indispensable building blocks for a new generation of therapeutics.[1] Their incorporation into peptides can enhance metabolic stability, improve receptor affinity, and modulate pharmacological profiles in ways that are impossible to achieve with the 20 canonical amino acids alone.[2][3] The journey from a conceptual molecular design to a validated, enantiomerically pure active pharmaceutical ingredient (API) is one of immense complexity. It demands a synthesis of strategic foresight, mechanistic understanding, and analytical rigor.

This guide is structured to mirror the logical progression of a research and development campaign. We will first explore the foundational strategies for establishing stereochemistry, then delve into the high-efficiency catalytic systems that form the core of modern asymmetric synthesis. Subsequently, we will address the practical realities of purification and resolution, and finally, establish the self-validating framework of analytical techniques required to confirm the outcome with unassailable certainty.

Section 1: Foundational Strategies in Asymmetric Synthesis

The primary challenge in synthesizing chiral amino acids is controlling the three-dimensional arrangement at the α-carbon. The choice of strategy is dictated by factors such as the availability of starting materials, desired scale, and the specific functionality of the target molecule.

Chiral Pool Synthesis: Nature's Head Start

The most direct path to a chiral molecule is to begin with one. Chiral pool synthesis utilizes readily available, enantiomerically pure natural products—most often, natural amino acids themselves—as starting materials.[4]

-

Causality and Strategic Choice: This approach is fundamentally a process of structural modification rather than de novo stereocenter construction. It is the strategy of choice when the target molecule retains a significant portion of the starting material's carbon skeleton. The key advantage is the guaranteed transfer of chirality, bypassing the need for developing and optimizing a complex asymmetric induction step. For example, the synthesis of R-lacosamide, an antiepileptic drug, can be efficiently achieved starting from the amino acid L-serine.[4] The primary experimental consideration is the selection of protecting groups and reaction conditions that prevent racemization of the original stereocenter, particularly if the α-proton remains acidic in any intermediate steps.

Chiral Auxiliaries: Temporary Stereochemical Guides

When a suitable chiral starting material is unavailable, a chiral auxiliary can be employed. This involves covalently attaching a chiral molecule to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

-

Expert Insight: The power of this method lies in its predictability and high diastereoselectivities. The auxiliary, by its steric and electronic nature, effectively blocks one face of the reactive intermediate, forcing the incoming reagent to attack from the opposite, less-hindered face. A classic example is the alkylation of a glycine derivative attached to a chiral auxiliary like (1S,2S,5S)-2-hydroxypinan-3-one.[5] The resulting diastereomers can then be separated by standard chromatography, and subsequent hydrolysis cleaves the auxiliary to yield the enantiopure amino acid. The main drawback is the stoichiometric use of the expensive auxiliary and the additional protection/deprotection steps, which can impact overall yield and process efficiency, making it less ideal for large-scale industrial applications.[6]

Section 2: Advanced Catalytic Systems for Enantioselective Synthesis

The pinnacle of efficiency in chiral synthesis is catalysis, where a substoichiometric amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This approach is the workhorse of modern pharmaceutical manufacturing.

Asymmetric Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an exceptionally powerful and scalable technique for the alkylation of glycine Schiff bases.[7] The reaction occurs in a biphasic system (typically aqueous base and an organic solvent), where the catalyst, a chiral quaternary ammonium salt, facilitates the transfer of the enolate from the aqueous to the organic phase for reaction with an alkylating agent.[8]

-

Causality in Catalyst Design: The success of asymmetric PTC hinges on the structure of the catalyst, which forms a tightly-associated, chiral ion pair with the substrate enolate. Cinchona alkaloid derivatives and BINOL-derived spirocyclic catalysts (e.g., Maruoka catalysts) are preeminent in this field.[6][9] Maruoka catalysts are particularly noted for their structural rigidity and stability under strongly basic conditions, which often translates to higher enantioselectivities and prevents catalyst degradation pathways like Hofmann elimination that can plague some Cinchona-based systems.[6][9][10] The catalyst essentially creates a chiral "pocket" around the planar enolate, shielding one face and exposing the other for selective alkylation.

Caption: Phase-Transfer Catalysis (PTC) cycle for asymmetric alkylation.

This protocol describes a typical procedure for the enantioselective benzylation of a glycine Schiff base using a C2-symmetric spiro-type phase-transfer catalyst.

-

Reaction Setup: To a stirred solution of the tert-butyl glycinate-benzophenone Schiff base (1.0 mmol) and the chiral spiro ammonium salt catalyst (0.01 mmol, 1 mol%) in toluene (5 mL) at 0 °C, add benzyl bromide (1.2 mmol).

-

Base Addition: Vigorously stir the mixture and add a pre-cooled (0 °C) aqueous solution of 50% potassium hydroxide (2.5 mL).

-

Reaction Monitoring: Maintain the temperature at 0 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification & Deprotection: Purify the crude product by silica gel chromatography to isolate the alkylated Schiff base. Subsequently, hydrolyze the purified intermediate with 3N HCl in methanol to remove the protecting groups and yield the desired α-amino acid ester.[9][10]

Metal- and Organo-Catalysis: A Comparative Overview

Both transition metal catalysis and organocatalysis offer powerful, distinct approaches to asymmetric synthesis.[11]

-

Transition Metal Catalysis: Often involves metals like Nickel, Palladium, Rhodium, or Copper complexed with chiral ligands.[12][13] These methods excel in reactions like asymmetric hydrogenations, cross-couplings, and aminations.[14]

-

Field Insight: Metal catalysts are highly efficient, often requiring very low catalyst loadings. A key advantage is their ability to catalyze unique transformations that are difficult to achieve otherwise, such as the enantioconvergent cross-coupling of racemic α-haloglycine derivatives with alkylzinc reagents using a chiral nickel catalyst.[15] However, a significant drawback is the potential for trace metal contamination in the final product, which is a major regulatory concern in the pharmaceutical industry and often necessitates extensive purification steps.

-

-

Organocatalysis: Utilizes small, chiral organic molecules (e.g., proline derivatives, thioureas, Cinchona alkaloids) to catalyze reactions.[16]

-

Field Insight: Organocatalysis has surged in popularity as a "greener" alternative to metal catalysis.[17] The catalysts are generally less toxic, less sensitive to air and moisture, and more readily available and affordable.[16][18] A prime example is the enantioselective Strecker reaction, where a chiral thiourea catalyst activates an imine towards nucleophilic attack by cyanide, providing a direct route to chiral α-aminonitriles, the precursors to α-amino acids.[19] While often requiring higher catalyst loadings than metal systems, the operational simplicity and avoidance of metal contamination make organocatalysis highly attractive for drug development.

-

Caption: Mechanism of a bifunctional thiourea-catalyzed Strecker reaction.

Biocatalysis: The Ultimate in Selectivity

Enzymes are nature's catalysts, operating with unparalleled chemo-, regio-, and enantioselectivity under mild aqueous conditions.[20][21]

-

Expert Insight: The use of enzymes like transaminases, hydrolases, and lyases is a highly sustainable and efficient strategy.[20] For example, the reductive amination of α-keto acids using amino acid dehydrogenases can produce chiral amino acids with virtually perfect enantioselectivity (>99% ee).[22] The primary challenge historically has been the limited substrate scope and operational stability of enzymes. However, modern techniques in directed evolution and protein engineering are rapidly overcoming these limitations, allowing for the development of custom biocatalysts for non-natural substrates. This approach is particularly powerful for large-scale manufacturing where cost-effectiveness and environmental impact are paramount.[1][14]

Section 3: Post-Synthesis: Chiral Resolution of Racemic Mixtures

Even with advanced asymmetric methods, sometimes the most practical route involves synthesizing a racemic mixture and then separating the enantiomers. This is also essential for purifying products from reactions with incomplete enantioselectivity.

Diastereomeric Crystallization

This classical method involves reacting the racemic amino acid with a chiral resolving agent (an optically pure acid or base) to form a pair of diastereomeric salts.[6] Due to their different physical properties, these salts often have different solubilities in a given solvent, allowing one diastereomer to be selectively crystallized. The resolving agent is then removed to yield the enantiopure amino acid. While conceptually simple, this method requires significant empirical optimization of solvents and conditions and can be time-consuming.

Preparative Chiral Chromatography

For high-value products or when crystallization is ineffective, preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the method of choice.[23] CSPs are typically based on polysaccharides, proteins, or macrocyclic glycopeptides (like teicoplanin or vancomycin) immobilized on a silica support.[24] The separation occurs because the two enantiomers interact differently with the chiral environment of the CSP, leading to different retention times. Though capital-intensive, this method provides high-purity enantiomers and is readily scalable.

Section 4: Analytical Validation: A Self-Validating System

The synthesis of a chiral molecule is incomplete without rigorous analytical proof of its enantiomeric purity. This is a non-negotiable aspect of quality control in drug development. A robust analytical workflow provides the feedback loop that validates the entire synthetic process.

Caption: Integrated workflow from crude product to validated chiral derivative.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess (ee).[25] The method involves separating the enantiomers on a chiral column and quantifying their relative peak areas.

-

Methodological Rationale: A variety of CSPs are available, and selection depends on the analyte's structure. Macrocyclic glycopeptide-based columns are particularly versatile for N-protected amino acids (e.g., Fmoc or Boc derivatives), often providing baseline separation in either reversed-phase or polar organic modes.[24] The use of mass spectrometry-compatible mobile phases (e.g., methanol with ammonium formate) allows for simultaneous purity and identity confirmation.[26][27]

Chiral Gas Chromatography (GC)

For volatile or semi-volatile amino acid derivatives, chiral GC offers exceptional resolution.

-

Protocol Requirement: Derivatization: Amino acids are not inherently volatile. Therefore, a crucial and self-validating step is derivatization. A typical two-step protocol involves:

-

Esterification: The carboxylic acid group is esterified (e.g., with methanolic HCl) to form the methyl ester.

-

Acylation: The amino group is acylated (e.g., with trifluoroacetic anhydride, TFAA) to block its polar N-H bond.[28] This process converts the non-volatile zwitterion into a volatile, achiral derivative that can be separated on a chiral GC column, such as one coated with a derivatized cyclodextrin.[22][23][28][29] The ratio of the integrated peak areas for the two enantiomers directly gives the ee.

-

| Technique | Principle | Sample Preparation | Pros | Cons |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[24] | Often minimal; direct injection of solution. | Broad applicability, robust, preparative scale possible. | Higher cost of chiral columns, solvent consumption. |

| Chiral GC | Differential interaction with a chiral GC column.[28] | Mandatory derivatization to increase volatility.[22][29] | Very high resolution, sensitive (MS detection). | Destructive, limited to thermally stable/volatile analytes. |

| NMR Spectroscopy | Diastereomeric complex formation with a Chiral Solvating Agent (CSA).[30] | Simple mixing of analyte and CSA in an NMR tube.[31][32] | Non-destructive, rapid, provides structural info. | Lower sensitivity, requires pure sample, CSA cost. |

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a rapid, non-destructive method for determining ee. In the presence of a chiral solvating agent (like a BINOL derivative), a pair of enantiomers will form transient diastereomeric complexes.[31][33] These complexes have slightly different magnetic environments, causing specific proton or fluorine signals for each enantiomer to appear at different chemical shifts (i.e., they become distinguishable).[30][32]

-

Sample Preparation: In a clean NMR tube, dissolve an accurately weighed sample of the chiral amino acid derivative (analyte, ~0.05 mmol) and the chiral solvating agent (e.g., (S)-BINOL, ~0.1 mmol) in a deuterated solvent (e.g., CDCl₃, 0.6 mL).

-

Data Acquisition: Gently shake the tube to ensure mixing and acquire a high-resolution ¹H NMR spectrum.

-

Data Analysis: Identify a well-resolved signal that has split into two distinct peaks corresponding to the two diastereomeric complexes. Carefully integrate both peaks.

-

Calculation: The enantiomeric excess is calculated as: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100[31]

This direct measurement provides a powerful and independent confirmation of the results obtained from chromatographic methods, fulfilling the principle of a self-validating system.

Conclusion and Future Perspectives

The synthesis of novel chiral amino acid derivatives is a dynamic and evolving field. While foundational methods like chiral pool synthesis remain relevant, the future lies in the development of more efficient, sustainable, and versatile catalytic systems. The convergence of biocatalysis with traditional organic synthesis, creating one-pot chemoenzymatic pathways, promises to deliver complex molecules with unprecedented efficiency.[20] Furthermore, the application of continuous flow technology to asymmetric catalysis is poised to solve many of the scalability challenges associated with batch processing, offering safer and more consistent manufacturing.[34] As our ability to design and synthesize these intricate molecules improves, so too will our capacity to develop next-generation therapeutics that are more potent, selective, and safer for patients worldwide.

References

-

Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In: Šimek, P. (eds) Amino Acid Analysis. Methods in Molecular Biology, vol 2987. Humana, New York, NY. [Link]

-

Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26955-26964. [Link]

-

Zahradníčková, H., et al. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. ResearchGate. [Link]

-

Belokon', Y. N., et al. (1985). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 17-24. [Link]

-

Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]

-

Opekar, S., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 595-609. [Link]

-

Malig, T. C., et al. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research, 48(10), 2664-2675. [Link]

-

ResearchGate. (2025). NMR determination of enantiomeric excess. ResearchGate. [Link]

-

Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. Semantic Scholar. [Link]

-

Li, D., et al. (2020). Asymmetric synthesis of (S)-α-(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base. Chirality, 32(12), 1354-1360. [Link]

-

McIntosh, J. M., & Beaumier, P. (1973). Asymmetric synthesis of α-amino-acid derivatives by alkylation of a chiral Schiff base. Canadian Journal of Chemistry, 51(5), 843-845. [Link]

-

Del Borgo, M. P., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Angewandte Chemie International Edition, 62(18), e202216260. [Link]

-

Roda, G., et al. (2023). Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. Molecules, 28(3), 969. [Link]

-

Kumar, D., & Singh, S. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

-

Kumar, D., & Singh, S. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]

-

Buchler GmbH. (n.d.). Asymmetric Alkylation. Buchler GmbH. [Link]

-

Guella, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12976-12988. [Link]

-

Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259. [Link]

-

ResearchGate. (n.d.). Comparison of organocatalysis with conventional catalysis. ResearchGate. [Link]

-

Vachal, P., & Jacobsen, E. N. (2001). Mechanism of Enantioselective Ti-Catalyzed Strecker Reaction: Peptide-Based Metal Complexes as Bifunctional Catalysts. Journal of the American Chemical Society, 124(12), 2916-2917. [Link]

-

Kumar, D., & Singh, S. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Semantic Scholar. [Link]

-

Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc.. [Link]

-

Enders, D., & Shilvock, J. P. (2014). Recent advances in asymmetric Strecker reactions. Arkivoc, 2014(1), 205-248. [Link]

-

O'Donnell, M. J. (2017). Benzophenone Schiff bases of glycine derivatives. IU Indianapolis ScholarWorks. [Link]

-

Li, Y., et al. (2024). One-pot chemoenzymatic syntheses of non-canonical amino acids. Journal of Industrial Microbiology and Biotechnology, 51(1), kuad071. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2016). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. Symmetry, 8(9), 83. [Link]

-

Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

-

Pesciaioli, F., & De Ruyck, J. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry, 13, 1694-1738. [Link]

-

Ooi, T., Kameda, M., & Maruoka, K. (1999). Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 121(27), 6519-6520. [Link]

-

Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Recent Development and Application of Chiral Phase-Transfer Catalysts. ResearchGate. [Link]

-

Zhang, C., et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(30), 4965-4970. [Link]

-

ACS Green Chemistry Institute. (n.d.). Biocatalytic Synthesis of Challenging Noncanonical Amino Acids. ACSGCIPR. [Link]

-

ResearchGate. (2025). Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis. ResearchGate. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2016). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. MDPI. [Link]

-

Singh, R. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. [Link]

-

Wang, S., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Molecules, 28(18), 6702. [Link]

-

Lacombe, C. (n.d.). Process optimization for the biosynthesis of non-canonical amino acids. BOKU. [Link]

-

Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906-1908. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2016). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. Semantic Scholar. [Link]

-

The Stuyvesant Spectator. (n.d.). Organocatalysis: From Metals to Monumental Catalysis. The Stuyvesant Spectator. [Link]

-

Pesciaioli, F., & De Ruyck, J. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry, 13, 1694-1738. [Link]

Sources

- 1. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]

- 2. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]

- 5. Asymmetric synthesis of α-amino-acid derivatives by alkylation of a chiral Schiff base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. Asymmetric Alkylation - Buchler GmbH [buchler-gmbh.com]

- 9. Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids [organic-chemistry.org]

- 10. Maruoka Catalysts [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. A general, catalytic, and enantioselective synthesis of α-amino acids [organic-chemistry.org]

- 14. Process optimization for the biosynthesis of non-canonical amino acids::BOKU [boku.ac.at]

- 15. Asymmetric synthesis of (S)-α-(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Organocatalysis: From Metals to Monumental Catalysis [stuyspec.com]

- 19. comporgchem.com [comporgchem.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Biocatalytic Synthesis of Challenging Noncanonical Amino Acids – ACSGCIPR [acsgcipr.org]

- 22. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. jascoinc.com [jascoinc.com]

- 26. agilent.com [agilent.com]

- 27. chiraltech.com [chiraltech.com]

- 28. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 29. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. mdpi.com [mdpi.com]

Methodological & Application

Use of (2R)-2-(Dimethylamino)pentanoic acid in medicinal chemistry

Technical Guide: Integrating (2R)-2-(Dimethylamino)pentanoic Acid into Peptidomimetics

-Dimethyl-D-NorvalinePart 1: Executive Summary & Scientific Rationale

(2R)-2-(Dimethylamino)pentanoic acid , commonly referred to as

Unlike standard amino acids, this moiety combines three critical features for drug design:

-

D-Stereochemistry ((2R)): Confers resistance to proteolysis, specifically blocking aminopeptidase degradation.[1]

- -Dimethylation: Removes the hydrogen bond donor capability of the N-terminus, significantly increasing lipophilicity (LogD) and membrane permeability.[2]

-

Linear Hydrophobic Side Chain (

-propyl): Provides steric bulk without the

Primary Applications:

-

N-Terminal Capping: Used as a "dead-end" cap in peptide synthesis to prevent degradation and improve oral bioavailability.

-

ADC Warheads: A structural analog to the N-terminal residue of Dolastatin 10 and Monomethyl Auristatin E (MMAE), used to tune the potency and solubility of Antibody-Drug Conjugate payloads.

Part 2: Synthesis Protocol (Reductive Amination)

Objective: Synthesize (2R)-2-(Dimethylamino)pentanoic acid from D-Norvaline while preserving enantiomeric purity.

Mechanism:

The reaction proceeds via the formation of a Schiff base (imine) between the amino acid and formaldehyde, followed by in situ reduction. Sodium Cyanoborohydride (

Reagents:

-

Starting Material: D-Norvaline (CAS: 2013-12-9)

-

Alkylation Agent: Formaldehyde (37% aq. solution)

-

Reducing Agent: Sodium Cyanoborohydride (

) -

Solvent: Methanol (MeOH)[1]

-

Catalyst/Buffer: Acetic Acid (AcOH)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve D-Norvaline (1.0 eq) in MeOH (10 mL/g).

-

Schiff Base Formation: Add Formaldehyde (37% aq., 5.0 eq) to the solution. Stir at room temperature for 15 minutes.

-

Reduction: Cool the mixture to 0°C. Cautiously add

(3.0 eq) in small portions.-

Critical Control Point: Maintain pH ~5–6 by adding glacial Acetic Acid dropwise. If the pH rises (becomes basic), the reduction efficiency drops; if too acidic, hydrolysis occurs.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (n-Butanol:AcOH:Water, 4:1:1) or LC-MS.[3]

-